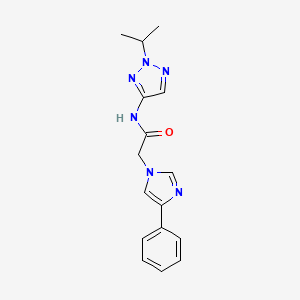
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide, also known as ITA, is a small molecule that has been extensively studied for its potential use in scientific research. ITA is a triazole-based compound that has been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
作用機序
The mechanism of action of N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential candidate for drug development. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, there are also limitations to using N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide in lab experiments. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has low solubility in water, which can make it difficult to work with in certain experiments. In addition, N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has not been extensively studied in vivo, which limits its potential for clinical applications.
将来の方向性
There are several future directions for N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide research. One potential direction is to further investigate the mechanism of action of N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide. Understanding how N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide inhibits certain enzymes and signaling pathways could lead to the development of more targeted therapies for inflammatory diseases and cancer. Another potential direction is to investigate the potential of N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide as a treatment for bacterial infections. Finally, future research could focus on developing more water-soluble derivatives of N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide, which could make it a more versatile compound for lab experiments.
合成法
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide can be synthesized via a multistep process that involves the reaction of 2-bromoacetophenone with sodium azide to form 2-azidoacetophenone. The resulting compound is then reacted with 2-isopropyl-2H-1,2,3-triazole in the presence of copper (I) iodide to form the triazole ring. The final step involves the reaction of the triazole compound with 4-phenyl-1H-imidazole-1-yl-acetic acid to form N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide.
科学的研究の応用
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has also been shown to have anticancer properties, making it a potential candidate for cancer therapy. In addition, N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has been shown to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
2-(4-phenylimidazol-1-yl)-N-(2-propan-2-yltriazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-12(2)22-18-8-15(20-22)19-16(23)10-21-9-14(17-11-21)13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMLVGWDNNLBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1N=CC(=N1)NC(=O)CN2C=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

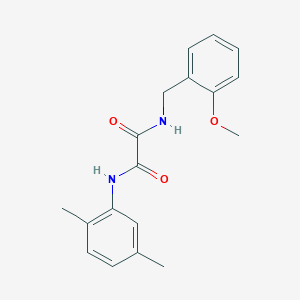
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5196317.png)

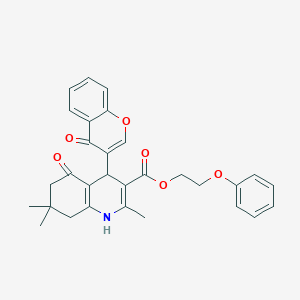
![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5196333.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5196351.png)
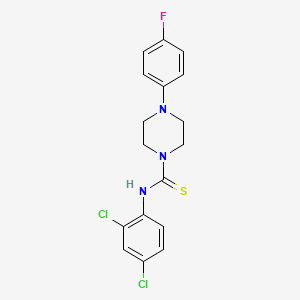
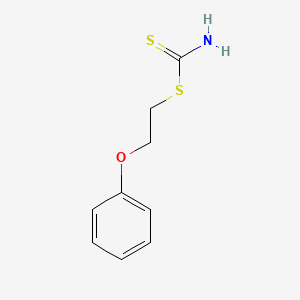
![4,4,6,6-tetramethyl-3a,4,6,7-tetrahydro-2H-imidazo[4,5-c]pyridine-3,5-diol 1-oxide](/img/structure/B5196369.png)

![N-[2-(4-chlorophenyl)-1-(1-piperazinylcarbonyl)vinyl]acetamide](/img/structure/B5196382.png)
![1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5196398.png)
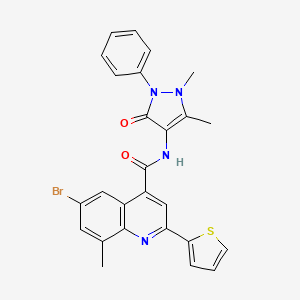
![1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5196401.png)